Butanedinitrile, 2,3-dimethyl-2,3-bis(2-methylpropyl)-
Overview
Description
Butanedinitrile, 2,3-dimethyl-2,3-bis(2-methylpropyl)- is a useful research compound. Its molecular formula is C14H24N2 and its molecular weight is 220.35 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing Butanedinitrile, 2,3-dimethyl-2,3-bis(2-methylpropyl)- involves the reaction of hydrogen cyanide with 2,3-dimethyl-2,3-bis(2-methylpropyl)butanone . The reaction is typically carried out under controlled conditions to ensure the complete conversion of the reactants to the desired product. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of Butanedinitrile, 2,3-dimethyl-2,3-bis(2-methylpropyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation columns to handle the increased volume of reactants and products. Safety measures are also implemented to handle the toxic and corrosive nature of hydrogen cyanide .
Chemical Reactions Analysis
Types of Reactions
Butanedinitrile, 2,3-dimethyl-2,3-bis(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The nitrile groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the nitrile groups under appropriate conditions.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted nitriles and other organic compounds.
Scientific Research Applications
Butanedinitrile, 2,3-dimethyl-2,3-bis(2-methylpropyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including agrochemicals and pharmaceuticals[][1].
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of herbicides and other agrochemicals, contributing to agricultural productivity[][1].
Mechanism of Action
The mechanism of action of Butanedinitrile, 2,3-dimethyl-2,3-bis(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. The nitrile groups in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Diisobutyl-2,3-dimethylsuccinonitrile
- 2,3-Dimethyl-2,3-bis(2-methylpropyl)succinonitrile
- Butanedinitrile, 2,3-dimethyl-2,3-bis(2-methylpropyl)-
Properties
IUPAC Name |
2,3-dimethyl-2,3-bis(2-methylpropyl)butanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-11(2)7-13(5,9-15)14(6,10-16)8-12(3)4/h11-12H,7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQZMKLXZYSHCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C#N)C(C)(CC(C)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30578727 | |
Record name | 2,3-Dimethyl-2,3-bis(2-methylpropyl)butanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30578727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80822-82-8 | |
Record name | 2,3-Dimethyl-2,3-bis(2-methylpropyl)butanedinitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080822828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dimethyl-2,3-bis(2-methylpropyl)butanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30578727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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